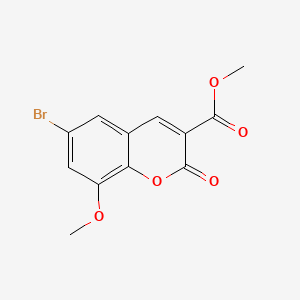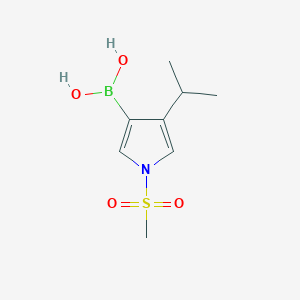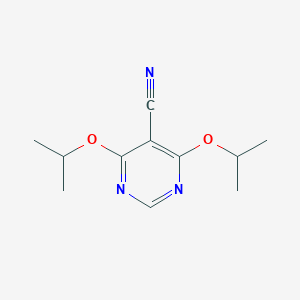
6-(3-Azetidinyl)-2-methylquinoline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32662245 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of MFCD32662245 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method for this crystal form is simple and suitable for industrial large-scale production . The process involves the selection of a crystal form A-I and the use of specific reagents to achieve the desired solubility and stability.
Industrial Production Methods
Industrial production of MFCD32662245 leverages the same synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in large quantities without compromising quality. The preparation method is designed to be straightforward, facilitating easy implementation in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
MFCD32662245 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For instance, ambient catalyst-free oxidation reactions of aromatic amines using water radical cations have been explored, demonstrating the compound’s versatility in different reaction conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of aromatic amines can lead to the formation of quaternary ammonium cations, which are significant in drug development .
Aplicaciones Científicas De Investigación
MFCD32662245 has a wide range of scientific research applications across various fields:
Chemistry: The compound is used in studying catalytic reactions and exploring new synthetic pathways.
Biology: It plays a role in understanding biological mechanisms and developing new biochemical assays.
Medicine: MFCD32662245 is investigated for its potential therapeutic effects and its role in drug development.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and other chemicals
Mecanismo De Acción
The mechanism of action of MFCD32662245 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved vary depending on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds share similarities with MFCD32662245, including those with similar molecular structures and reactivity profiles. Some of these compounds include:
- Triazolo ring compounds
- Methanesulfonate derivatives
- Aromatic amines
Uniqueness
What sets MFCD32662245 apart from these similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it particularly valuable for a wide range of applications, from scientific research to industrial production .
Propiedades
Fórmula molecular |
C13H15ClN2 |
|---|---|
Peso molecular |
234.72 g/mol |
Nombre IUPAC |
6-(azetidin-3-yl)-2-methylquinoline;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c1-9-2-3-11-6-10(12-7-14-8-12)4-5-13(11)15-9;/h2-6,12,14H,7-8H2,1H3;1H |
Clave InChI |
GCOZIFUWNJPNFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=C(C=C2)C3CNC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13703162.png)
![2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B13703165.png)
